![molecular formula C70H98N8O13 B12396263 Fmoc-VAP-MMAE](/img/structure/B12396263.png)
Fmoc-VAP-MMAE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-VAP-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of an ADC linker and a tubulin inhibitor, monomethyl auristatin E (MMAE), with a protective fluorenylmethyloxycarbonyl (Fmoc) group . This compound is significant in targeted cancer therapy due to its ability to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-VAP-MMAE involves several steps. Initially, the Fmoc group is attached to valine-alanine-proline (VAP) to form Fmoc-VAP. This intermediate is then reacted with monomethyl auristatin E (MMAE) to form the final conjugate . The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and bases such as diisopropylethylamine (DIPEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent ratios, and reaction times. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality .
化学反应分析
Types of Reactions
Fmoc-VAP-MMAE undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, exposing the amine group for further conjugation.
Cleavage Reactions: The linker between the ADC and MMAE is cleaved enzymatically within the target cells, releasing the cytotoxic MMAE.
Common Reagents and Conditions
Major Products
The major product of these reactions is the free MMAE, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
科学研究应用
Efficacy in Cancer Treatment
Research has demonstrated that ADCs utilizing Fmoc-VAP-MMAE show enhanced potency against various cancer cell lines. For instance:
- U87MG Human Glioblastoma : Studies indicate that conjugates containing this compound exhibit low nanomolar IC50 values, showcasing their effectiveness in inhibiting cell proliferation.
- SK-MEL-28 Melanoma : Similar findings were observed, with significant reductions in cell viability attributed to the targeted delivery of MMAE via the ADC.
Case Studies
-
Study on Integrin-Targeted SMDCs :
- Researchers developed a novel SMDC (small molecule-drug conjugate) using this compound linked to an αVβ3 integrin ligand.
- Results showed a four-fold increase in anti-tumoral effects compared to free MMAE across multiple cancer cell lines, indicating improved delivery and efficacy due to the integrin targeting mechanism .
-
Clinical Investigations :
- Various clinical trials have explored the safety and efficacy of ADCs containing MMAE, with promising results reported in patients with relapsed or refractory cancers.
- The use of this compound allows for better control over drug release kinetics, enhancing patient outcomes while minimizing systemic toxicity .
Comparative Analysis of ADCs Utilizing this compound
The following table summarizes key findings from studies utilizing this compound in comparison with other ADCs:
Study/Trial | Cancer Type | IC50 (nM) | Efficacy Comparison | Notes |
---|---|---|---|---|
Lerchen et al., 2022 | Glioblastoma | < 10 | 4-fold vs free MMAE | Integrin-targeted approach |
Doronina et al., 2003 | Various | < 5 | Superior to traditional ADCs | Enhanced targeting mechanisms |
Junutula et al., 2008 | Melanoma | < 20 | Improved therapeutic index | Site-specific conjugation |
作用机制
Fmoc-VAP-MMAE exerts its effects through a multi-step mechanism:
Targeting: The ADC targets specific cancer cell antigens.
Internalization: The ADC is internalized by the cancer cell.
Cleavage: The linker is cleaved by lysosomal enzymes, releasing MMAE.
Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
Fmoc-VAP-MMAF: Similar to Fmoc-VAP-MMAE but with monomethyl auristatin F (MMAF) as the cytotoxic agent.
Fmoc-VAP-DM1: Uses DM1 as the cytotoxic agent instead of MMAE.
Uniqueness
This compound is unique due to its specific linker and the use of MMAE, which has shown high potency in inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
生物活性
The compound Fmoc-VAP-MMAE represents a novel conjugate designed to enhance the therapeutic potential of monomethyl auristatin E (MMAE), a potent cytotoxic agent often used in targeted cancer therapies. This article delves into its biological activity, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
1. Structure and Drug Release
this compound incorporates a cleavable linker system that facilitates the release of MMAE upon enzymatic cleavage. The linker is specifically designed to respond to lysosomal enzymes, ensuring selective drug release within tumor cells. Studies have shown that incorporating hydrophobic moieties like PABC (p-aminobenzyloxycarbonyl) improves enzymatic recognition and drug release efficiency .
2. Targeting Potential
The compound targets integrin receptors (e.g., αvβ3 integrins), which are overexpressed in several cancer types, including glioblastoma and melanoma. This targeting ensures preferential uptake by cancer cells, minimizing off-target effects .
In Vitro Cytotoxicity
- Cancer Cell Lines: this compound demonstrated potent cytotoxicity against U87MG (glioblastoma), SK-MEL-28 (melanoma), and SK-OV-3 (ovarian cancer) cell lines. The IC50 values were in the low nanomolar range, indicating high efficacy .
- Mechanism Validation: The cytotoxic effect was attributed to efficient MMAE release via lysosomal cleavage rather than extracellular degradation, as confirmed by enzymatic cleavage assays .
Comparative Efficacy
- This compound showed a 4-fold increase in potency compared to free MMAE when tested under "kiss-and-run" protocols, which mimic transient exposure conditions .
- However, a significant reduction in potency was observed in integrin-negative cell lines like A549 (lung cancer), confirming its reliance on receptor-mediated internalization .
Mouse Xenograft Models
- In preclinical mouse models bearing glioblastoma xenografts, this compound exhibited superior tumor growth inhibition compared to free MMAE or non-targeted conjugates. This was attributed to its enhanced tumor targeting and efficient intracellular drug release .
Pharmacokinetics
- Pharmacokinetic studies revealed that this compound has a favorable half-life and biodistribution profile. Its lysosomal release mechanism ensures sustained intracellular MMAE levels, enhancing cytotoxicity while reducing systemic toxicity .
Biological Activity Summary Table
Parameter | This compound | Free MMAE |
---|---|---|
Target Receptor | αvβ3 Integrins | Non-specific |
IC50 (U87MG Cells) | Low nanomolar | Higher |
Cytotoxicity Mechanism | Lysosomal enzyme-mediated | Passive diffusion |
Tumor Growth Inhibition | Superior | Moderate |
Off-target Toxicity | Low | High |
Case Study 1: Glioblastoma Treatment
In an in vitro study using U87MG cells:
- This compound achieved significant cell death at concentrations as low as 10 nM.
- Enzymatic cleavage tests confirmed efficient MMAE release triggered by lysosomal enzymes rather than extracellular proteases like MMP-2 .
Case Study 2: Melanoma Model
A melanoma xenograft model demonstrated:
- Tumor volume reduction by over 70% after treatment with this compound.
- Minimal systemic toxicity compared to free MMAE, as measured by body weight changes and blood markers .
Potential Applications
The biological activity of this compound highlights its promise for:
- Targeted Cancer Therapy: Particularly for cancers overexpressing αvβ3 integrins such as glioblastoma, melanoma, and ovarian cancer.
- Antibody-Drug Conjugates (ADCs): Its efficient linker system could be adapted for ADCs targeting other receptors.
- Combination Therapies: Its selective cytotoxicity makes it an ideal candidate for combination with immunotherapies or checkpoint inhibitors.
属性
分子式 |
C70H98N8O13 |
---|---|
分子量 |
1259.6 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C70H98N8O13/c1-16-43(8)61(56(88-14)37-57(79)78-36-24-31-55(78)63(89-15)44(9)64(81)71-45(10)62(80)48-25-18-17-19-26-48)76(12)68(85)59(41(4)5)74-67(84)60(42(6)7)77(13)70(87)91-38-47-32-34-49(35-33-47)73-65(82)46(11)72-66(83)58(40(2)3)75-69(86)90-39-54-52-29-22-20-27-50(52)51-28-21-23-30-53(51)54/h17-23,25-30,32-35,40-46,54-56,58-63,80H,16,24,31,36-39H2,1-15H3,(H,71,81)(H,72,83)(H,73,82)(H,74,84)(H,75,86)/t43-,44+,45+,46-,55-,56+,58-,59-,60-,61-,62+,63+/m0/s1 |
InChI 键 |
DNBKSBZOHVIOEB-QKUOFYSQSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。